4-Fluoro-2-formylbenzonitrile
Overview
Description
4-Fluoro-2-formylbenzonitrile is an organic compound with the molecular formula C8H4FNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a formyl group (CHO) at the second position and a fluorine atom at the fourth position. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-formylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzonitrile with formylating agents under controlled conditions. For instance, the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride), can be employed to introduce the formyl group at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step processes that ensure high yield and purity. These methods typically include the use of advanced catalysts and optimized reaction conditions to facilitate the formylation process efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed:
Oxidation: 4-Fluoro-2-carboxybenzonitrile.
Reduction: 4-Fluoro-2-hydroxymethylbenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-formylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a building block in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs with specific functional groups.
Mechanism of Action
The mechanism of action of 4-fluoro-2-formylbenzonitrile largely depends on its reactivity and the functional groups present. The formyl group can participate in various nucleophilic addition reactions, while the fluorine atom can influence the electronic properties of the molecule, making it more reactive towards certain reagents. These properties make it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
4-Fluorobenzonitrile: Similar structure but lacks the formyl group, making it less reactive in certain synthetic applications.
2-Fluoro-4-formylbenzonitrile: An isomer with the formyl group at a different position, leading to different reactivity and applications.
4-Cyano-3-fluorobenzaldehyde: Another isomer with a cyano group instead of a formyl group, used in different synthetic pathways.
Uniqueness: 4-Fluoro-2-formylbenzonitrile is unique due to the presence of both a formyl and a fluoro group on the benzene ring. This combination allows for versatile reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
4-fluoro-2-formylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQJKMYNEQTXMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677240 | |
Record name | 4-Fluoro-2-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
894779-76-1 | |
Record name | 4-Fluoro-2-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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